molecular formula C23H27Cl2N3O2 B1672125 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride

3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride

Cat. No.: B1672125
M. Wt: 448.4 g/mol
InChI Key: KBKWJHYQFQONBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GR 55562 dihydrochloride is a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. This compound is primarily used in scientific research to study the role of serotonin in various physiological and pathological processes .

Mechanism of Action

Target of Action

GR 55562 dihydrochloride is a selective competitive antagonist for the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the neurotransmission of serotonin in the brain.

Mode of Action

As a competitive antagonist , GR 55562 dihydrochloride binds to the 5-HT1B and 5-HT1D receptors, preventing serotonin from binding to these receptors . This inhibits the activation of these receptors by serotonin, thereby modulating the neurotransmission of serotonin.

Preparation Methods

The synthesis of GR 55562 dihydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

GR 55562 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GR 55562 dihydrochloride is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used to study the properties and behavior of serotonin receptors.

    Biology: It is used to investigate the role of serotonin in various biological processes, including neurotransmission and hormone regulation.

    Medicine: It is used to explore potential therapeutic applications for conditions such as depression, anxiety, and other neurological disorders.

    Industry: It is used in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

GR 55562 dihydrochloride is unique in its high selectivity for the 5-HT1B receptor. Similar compounds include:

These compounds are used in similar research applications but differ in their selectivity and chemical properties, making GR 55562 dihydrochloride a valuable tool for specific studies .

Properties

IUPAC Name

3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2.2ClH/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;;/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKWJHYQFQONBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
Reactant of Route 3
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
Reactant of Route 5
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride

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